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Compound of Interest

(R)-Ethyl thiazolidine-4-
Compound Name:
carboxylate hydrochloride

Cat. No.: B1419633

An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth analysis of (R)-Ethyl thiazolidine-4-carboxylate
hydrochloride (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical
synthesis. Designed for researchers, chemists, and drug development professionals, this
document elucidates the compound's core chemical properties, synthesis methodologies, and
critical applications, with a focus on the mechanistic insights that drive its utility in the field.

Introduction: A Versatile Chiral Building Block

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound derived from
the natural amino acid L-cysteine.[1] It exists as a white to off-white crystalline solid, valued
primarily for its stereospecific structure.[2][3] This defined chirality is essential, making it a
sought-after starting material or intermediate for the enantioselective synthesis of complex
active pharmaceutical ingredients (APIs).[2] Its most prominent roles are as a key intermediate
for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular
delivery of L-cysteine.[3][4] The hydrochloride salt form enhances its stability and solubility in
polar solvents, facilitating its use in various reaction conditions.[2]

Caption: Chemical structure of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride.

Physicochemical Properties
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Understanding the fundamental physicochemical properties is critical for handling, reaction
optimization, and formulation. The compound's characteristics are summarized below.

Property Value Source(s)
CAS Number 86028-91-3 [3][5]
Molecular Formula CeH12CINO2S [31[5]
Molecular Weight 197.68 g/mol [31[5]

White to off-white crystalline
Appearance ] [2][3][6]
powder/solid

Boiling Point 289.7°C at 760 mmHg [31[7]

Flash Point 129°C [3]

Enhanced solubility in polar
Solubility solvents like water and [2]

alcohols

Store in a dry, cool, well-
Storage ventilated place under an inert [5][8]

atmosphere

Synthesis and Purification: A Mechanistic Approach

The most common and efficient synthesis of (R)-Ethyl thiazolidine-4-carboxylate
hydrochloride leverages the natural chirality of L-cysteine. The process involves two key
transformations: thiazolidine ring formation and esterification.

Causality Behind Experimental Choices:

o Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH)
and amine (-NHz) groups in the correct stereochemical configuration (R at the alpha-carbon,
which becomes C4 in the final product).

¢ Ring Formation: The thiazolidine ring is formed via a condensation reaction between the
cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile,
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attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the

resulting intermediate to close the five-membered ring. This reaction is often reversible.

Esterification & Salt Formation: The carboxylic acid is converted to an ethyl ester using

ethanol. This step is crucial as the ester is often a more suitable functional group for

subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCI)

serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic

nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride

salt.

Synthesis Workflow
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Caption: Generalized workflow for the synthesis of the target compound.
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Detailed Experimental Protocol: Synthesis from L-
Cysteine

This protocol describes a representative lab-scale synthesis.
Materials:

e L-Cysteine (1.0 eq)

o Formaldehyde (37% aqueous solution, 1.1 eq)

o Ethanol (anhydrous)

» Hydrogen Chloride (gas or concentrated HCI)

 Diethyl ether

o Deionized water

Procedure:

e Ring Formation:

o Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic
stirrer. Cool the solution to 0-5°C in an ice bath.

o Slowly add the formaldehyde solution dropwise while maintaining the temperature below
10°C.

o Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-
Thiazolidine-4-carboxylic acid can be monitored by TLC.

o Expert Insight: This condensation is typically fast. The key is controlling the temperature to
minimize side reactions. The product at this stage can be isolated, but it is often carried
forward directly.

o Esterification and Salt Formation:
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o Remove the water from the reaction mixture under reduced pressure (rotary evaporation).

o To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the
material.

o Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it
with vigorous stirring. Alternatively, a pre-made solution of HCI in ethanol can be used.

o Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the
ester over hydrolysis. Using dry HCI gas and anhydrous ethanol is critical for high yields.

o Continue the addition of HCI until the solution is saturated. Allow the reaction to stir at
room temperature overnight or gently reflux for 4-6 hours until the reaction is complete
(monitored by TLC or LC-MS).

¢ |solation and Purification:
o Reduce the volume of the ethanolic solution under vacuum.

o Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The
product is generally insoluble in ether while impurities may remain in solution.

o Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.

o Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether,
and dry under vacuum.

o The crude product can be recrystallized from an ethanol/ether solvent system if further
purification is required.

Core Applications in Drug Development and
Research

The utility of this molecule stems from its dual functionality as both a chiral synthon and a
bioactive prodrug.

Intermediate for API Synthesis
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As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory
agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that
chemists can elaborate upon to build the final complex molecular architecture of the drug. Its
use ensures the final product has the correct enantiomeric purity, which is essential for
therapeutic efficacy and safety.

Prodrug of L-Cysteine

A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-
cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous
antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due
to its rapid oxidation.

Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-
cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine
form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and
formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of
cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is
particularly relevant in conditions associated with oxidative stress, such as acetaminophen-
induced hepatotoxicity.[4]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.etwinternational.com/3-1-8-ethyl-l-thiazolidine-4-carboxylate-hydrochloride-577565.html
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-organic-intermediates-ethyl-l-thiazolidine-4-carboxylate-hcl-explained-re
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.semanticscholar.org/paper/2-Substituted-thiazolidine-4(R)-carboxylic-acids-as-Nagasawa-Goon/a377f79edb6e9303072e9d126adf14a7e73a06e6
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.semanticscholar.org/paper/2-Substituted-thiazolidine-4(R)-carboxylic-acids-as-Nagasawa-Goon/a377f79edb6e9303072e9d126adf14a7e73a06e6
https://pubmed.ncbi.nlm.nih.gov/6716397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intracellular Prodrug Activation

(Enters Cell)

Ring-Chain Tautomerism
(Equilibrium)

Hydrolysis
(Physiological pH)

L-Cysteine Released
(Bioactive)

(R)-Ethyl thiazolidine-4-carboxylate

Non-enzymatic

Glutathione (GSH)
Synthesis

Cellular Enzymes

Click to download full resolution via product page

Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.

Spectral Data for Characterization
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Structural confirmation is typically achieved using a combination of spectroscopic methods.
While exact peak positions can vary slightly based on the solvent and instrument, the expected
signals are well-defined.

Spectroscopy Expected Characteristic Signals

~1.3 ppm (t, 3H): -CHs of the ethyl group.~4.3
ppm (g, 2H): -OCHz2- of the ethyl group.~3.2-3.5
ppm (m, 2H): -SCH2- protons on the ring.~4.4-

1H NMR 4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4
ppm (m, 2H): -NCH2S- protons on the ring.~9.0-
10.0 ppm (br s, 2H): -NHz2*- protons of the
hydrochloride salt.

~14 ppm: -CHs of the ethyl group.~35 ppm: -
SCHz2- carbon.~55 ppm: -NCHzS- carbon.~63

13C NMR
ppm: -OCHz- carbon.~70 ppm: -NCH- carbon at
C4.~170 ppm: C=0 of the ester.
~3000-2800: C-H stretching.~2700-2400: N-H
stretching (broad, characteristic of amine

FT-IR (cm™1)

salt).~1740: C=0 stretching of the ester.~1200:
C-O stretching.

Safety and Handling

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is considered a hazardous chemical and
requires careful handling.[5][11]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

e Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call
a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of
soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
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e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-
resistant gloves.[11]

o Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away
from strong oxidizing agents and strong bases.[2][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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